An In-Depth Technical Guide to (3-Methylpyridin-4-yl)boronic acid hydrochloride (CAS 894808-72-1)
An In-Depth Technical Guide to (3-Methylpyridin-4-yl)boronic acid hydrochloride (CAS 894808-72-1)
This guide provides an in-depth technical overview of (3-Methylpyridin-4-yl)boronic acid hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on providing practical, field-tested insights to empower your research and development endeavors.
Introduction: A Versatile Heterocyclic Building Block
(3-Methylpyridin-4-yl)boronic acid hydrochloride has emerged as a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its structure, featuring a pyridine ring, a methyl group, and a boronic acid moiety, offers a unique combination of electronic and steric properties that are highly sought after in the design of novel pharmaceutical compounds and functional materials. The hydrochloride salt form enhances the stability of this reagent, making it a reliable choice for a variety of synthetic transformations.
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and the ability to introduce this motif with regiochemical control is of paramount importance. (3-Methylpyridin-4-yl)boronic acid hydrochloride serves as a key precursor for the synthesis of complex biaryl and heteroaryl structures, which are often associated with a wide range of biological activities.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The following table summarizes the key properties of (3-Methylpyridin-4-yl)boronic acid hydrochloride.
| Property | Value | Source |
| CAS Number | 894808-72-1 | [1] |
| Molecular Formula | C₆H₈BNO₂ · HCl | [2] |
| Molecular Weight | 173.41 g/mol | Calculated |
| Appearance | White to off-white solid/powder | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Long-term storage under inert atmosphere at -20°C is recommended.[1] | [3] |
InChI Key: NGOUFMIMHSRFGU-UHFFFAOYSA-N[2]
Safety and Handling:
(3-Methylpyridin-4-yl)boronic acid hydrochloride is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Synthesis of (3-Methylpyridin-4-yl)boronic acid hydrochloride
The synthesis of pyridinylboronic acids typically involves the reaction of a halopyridine with an organometallic reagent, followed by quenching with a borate ester. A common and effective method for the preparation of (3-Methylpyridin-4-yl)boronic acid hydrochloride is outlined below. This procedure is based on established methods for the synthesis of similar pyridylboronic acids.[5][6]
Representative Synthesis Protocol:
Step 1: Lithiation of 4-Bromo-3-methylpyridine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 4-bromo-3-methylpyridine in anhydrous THF to the cooled solvent.
-
To this solution, add n-butyllithium (n-BuLi) dropwise, ensuring the internal temperature remains below -70 °C. The formation of the lithiated species is typically rapid at this temperature.
Step 2: Borylation
-
After stirring the reaction mixture at -78 °C for a designated time (e.g., 1 hour) to ensure complete lithiation, slowly add triisopropyl borate, again maintaining a low temperature.
-
Allow the reaction to stir at -78 °C for an additional period (e.g., 2 hours) before gradually warming to room temperature overnight.
Step 3: Hydrolysis and Isolation
-
Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C.
-
Separate the aqueous layer and wash the organic layer with additional 2 M HCl.
-
Combine the aqueous layers and adjust the pH to approximately 7.5 with a suitable base (e.g., 5 M NaOH). This will precipitate the crude boronic acid.
-
Extract the aqueous layer with an organic solvent such as THF or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Methylpyridin-4-yl)boronic acid.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether or a mixture of isopropanol and methanol).
-
Add a solution of HCl in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain (3-Methylpyridin-4-yl)boronic acid hydrochloride.
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Lithiation [label="Lithiation\n(n-BuLi, THF, -78 °C)"];
Borylation [label="Borylation\n(Triisopropyl borate)"];
Hydrolysis [label="Acidic Hydrolysis\n(HCl)"];
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Start -> Lithiation;
Lithiation -> Borylation;
Borylation -> Hydrolysis;
Hydrolysis -> Neutralization;
Neutralization -> HCl_Salt;
HCl_Salt -> Product;
}
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with Pyridylboronic Acids:
Researchers working with pyridylboronic acids should be aware of potential challenges, including:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process is often pH-dependent and can be exacerbated by elevated temperatures and the presence of water.[7]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The choice of a suitable ligand is crucial to mitigate this effect.[8]
The use of the hydrochloride salt can, to some extent, mitigate catalyst inhibition by protonating the pyridine nitrogen, thereby reducing its propensity to coordinate to the palladium catalyst.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general framework for the Suzuki-Miyaura coupling of (3-Methylpyridin-4-yl)boronic acid hydrochloride with an aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
(3-Methylpyridin-4-yl)boronic acid hydrochloride (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0-4.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, (3-Methylpyridin-4-yl)boronic acid hydrochloride, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Note on Base Selection: The choice of base can significantly influence the reaction outcome.[9] For this hydrochloride salt, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial. It is crucial to use at least one equivalent of the base to neutralize the HCl salt, in addition to the 2-3 equivalents typically required for the catalytic cycle.
Troubleshooting Common Issues
Issue Potential Cause(s) Suggested Solution(s) Low or No Yield - Inactive catalyst- Insufficient base- Poorly degassed solvents- Protodeboronation of the boronic acid - Use a fresh batch of catalyst.- Increase the amount of base to ensure neutralization of the HCl salt and facilitate the reaction.- Thoroughly degas all solvents.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[10] Formation of Homocoupled Byproducts - Presence of oxygen in the reaction mixture - Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are properly degassed.[10] Incomplete Conversion - Catalyst deactivation- Insufficient reaction time or temperature - Screen different palladium ligands that are known to be effective for heteroaryl couplings (e.g., Buchwald ligands).[11][12]- Increase the reaction time or temperature, while monitoring for potential decomposition.
Conclusion
(3-Methylpyridin-4-yl)boronic acid hydrochloride is a highly valuable and versatile building block for the synthesis of complex molecules of interest in drug discovery and materials science. A thorough understanding of its properties, handling requirements, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective utilization. By carefully considering the role of the hydrochloride salt and optimizing reaction conditions, researchers can successfully employ this reagent to construct novel and intricate molecular architectures. This guide provides a solid foundation of technical knowledge and practical insights to facilitate your success in the laboratory.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- AK Scientific, Inc.
-
PubChem. (3-Methylpyridin-4-yl)boronic acid. National Center for Biotechnology Information. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Gildner, P. G., & Colacot, T. J. (2015). A decade of advances in palladium-catalyzed cross-coupling with bulky biarylphosphine ligands. Organometallics, 34(23), 5497-5508.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Denmark, S. E., & Smith, R. C. (2009). Catalytic, enantioselective addition of allylic organoboronates to aldehydes. Accounts of Chemical Research, 42(10), 1544-1556.
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates: another branch of the Suzuki–Miyaura coupling reaction. Accounts of Chemical Research, 45(3), 395-406.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An improved procedure for the preparation of 3-pyridylboronic acid. Organic Syntheses, 79, 127.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
-
PubChem. Pyridin-4-ylboronic acid. National Center for Biotechnology Information. [Link]
- Tyrell, J., & Perea, J. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(1), 378-417.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
